molecular formula C13H19N3O2S B606119 Biotin alkyne CAS No. 773888-45-2

Biotin alkyne

カタログ番号: B606119
CAS番号: 773888-45-2
分子量: 281.37
InChIキー: JJXUHRONZVELPY-NHCYSSNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin alkyne is a specialized chemical reagent designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." It consists of a biotin moiety linked to an alkyne group, enabling post-reaction labeling with azide-functionalized tags or vice versa. This compound is widely used in proteomics, glycomics, and chemical biology for affinity-based enrichment, detection, and imaging of biomolecules .

準備方法

Synthetic Methodology for Biotin Alkyne

The synthesis of this compound is a five-step process that transforms d-biotin into a terminal alkyne derivative. The pathway prioritizes yield optimization and functional group compatibility, ensuring the final product retains its biotin-avidin binding capacity .

Esterification of d-Biotin

The initial step involves esterification of d-biotin’s carboxylic acid group to form methyl biotinate. This is achieved by refluxing d-biotin in methanol under acidic conditions (HCl, 12 M), yielding methyl biotinate (2 ) with an 89% efficiency . The reaction mechanism follows nucleophilic acyl substitution, where methanol acts as the nucleophile.

Reaction Conditions:

  • Reagents: d-Biotin, methanol, HCl

  • Temperature: Reflux (65°C)

  • Duration: 12 hours

  • Yield: 89%

Esterification is critical for protecting the carboxylic acid moiety, enabling subsequent reductions without side reactions.

Reduction to Primary Alcohol

Methyl biotinate undergoes reduction using diisobutylaluminum hydride (DIBAL) at –78°C to produce biotin alcohol (3 ). DIBAL selectively reduces the ester to a primary alcohol while preserving the thioether and ureido groups .

Reaction Conditions:

  • Reagents: Methyl biotinate, DIBAL (1.5 equiv), dry THF

  • Temperature: –78°C

  • Duration: 2 hours

  • Yield: 96%

The low temperature minimizes over-reduction or decomposition, ensuring high regioselectivity.

Tosylation and Halogenation

Biotin alcohol (3 ) is converted to a tosylate intermediate (4 ) via reaction with toluenesulfonyl chloride (TsCl) in pyridine. Tosylation introduces a superior leaving group for subsequent halogenation .

Reaction Conditions:

  • Reagents: Biotin alcohol, TsCl (1.2 equiv), pyridine

  • Temperature: 0°C → room temperature

  • Duration: 4 hours

  • Yield: 94%

Halogenation of tosylate 4 with lithium bromide or iodide produces alkyl halides 5a (iodide) and 5b (bromide). Bromide 5b is preferred due to higher reactivity in displacement reactions .

Acetylide Displacement

The pivotal step involves nucleophilic displacement of bromide 5b with lithium acetylide-ethylenediamine complex. Conducted in dimethyl sulfoxide (DMSO) at ≤15°C, this yields this compound (6 ) with 85% efficiency .

Reaction Conditions:

  • Reagents: Alkyl bromide 5b , lithium acetylide-ethylenediamine (2.0 equiv), DMSO

  • Temperature: ≤15°C

  • Duration: 3 hours

  • Yield: 85%

DMSO enhances reaction kinetics by stabilizing the acetylide ion, while temperature control prevents alkyne polymerization.

Table 1: Summary of Synthetic Steps for this compound

StepReagents/ConditionsYieldReference
EsterificationHCl/MeOH, reflux89%
ReductionDIBAL, THF, –78°C96%
TosylationTsCl, pyridine, 0°C94%
Halogenation (Br)LiBr, acetone, 60°C91%
Acetylide displacementLi acetylide-ethylenediamine, DMSO, ≤15°C85%

Optimization of Critical Reaction Parameters

Solvent and Temperature in Acetylide Displacement

Initial attempts using tetrahydrofuran (THF) or dimethylformamide (DMF) resulted in <30% yield due to poor acetylide solubility and side reactions . DMSO emerged as the optimal solvent, providing a polar aprotic environment that stabilizes the transition state. Maintaining temperatures below 15°C was essential to prevent alkyne degradation.

Halide Selection

Direct displacement of tosylate 4 or iodide 5a with lithium acetylide yielded <20% product, attributed to steric hindrance and poor leaving group aptitude . Bromide 5b exhibited superior reactivity, achieving 85% yield under optimized conditions.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis confirmed alkyne proton resonance at δ 2.5 ppm (triplet, J = 2.6 Hz), while 13C NMR revealed a terminal alkyne carbon at δ 80.1 ppm . High-performance liquid chromatography (HPLC) confirmed >95% purity, aligning with commercial specifications .

Table 2: Spectroscopic Data for this compound

TechniqueKey FindingsReference
1H^1H NMR (500 MHz, DMSO-d6)δ 2.5 (t, J = 2.6 Hz, 1H, C≡CH)
13C^{13}C NMR (125 MHz, DMSO-d6)δ 80.1 (C≡CH), 170.2 (C=O)
HPLCRetention time: 8.2 min; Purity: 96%

Binding Affinity Assessment

This compound’s avidin-binding capacity was validated via HABA (4-hydroxyazobenzene-2-carboxylic acid) titration. Displacement of HABA from avidin by this compound yielded a KdK_d of 2.1×1014M2.1 \times 10^{-14} \, \text{M}, comparable to native biotin (Kd=2.5×1015MK_d = 2.5 \times 10^{-15} \, \text{M}) .

Comparative Evaluation of Synthetic Efficiency

The five-step sequence achieves a cumulative yield of 66%, outperforming alternative routes involving photolabile linkers or Suzuki-Miyaura couplings . Commercial syntheses (e.g., Vector Laboratories) mirror this protocol, underscoring its industrial viability .

Table 3: Cumulative Yield Analysis

StepIndividual YieldCumulative Yield
Esterification89%89%
Reduction96%85%
Tosylation94%80%
Halogenation91%73%
Displacement85%66%

Applications in Bioconjugation and Purification

This compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating site-specific labeling of proteins, nucleic acids, and glycans . Photocleavable variants (e.g., PC this compound) further enhance utility by enabling mild elution in affinity purification .

科学的研究の応用

Affinity Purification and Isolation

Biotin alkyne is extensively used in affinity purification techniques, particularly in conjunction with streptavidin or avidin. The high affinity of biotin for these proteins allows for efficient isolation of biotinylated molecules from complex mixtures.

Key Findings:

  • A study demonstrated the synthesis of a terminal alkyne derived from biotin, which maintained strong binding affinity to streptavidin despite modifications to the chemical structure. This approach enables the purification of substrates that cannot be labeled with traditional carboxylate derivatives of biotin, thus expanding the range of applications in bioanalytical settings .
  • The use of solid-supported streptavidin sorbents has been reported for batch affinity isolation, where non-binding components can be efficiently washed away, leaving behind purified biotinylated substrates .

Bioorthogonal Chemistry

This compound plays a crucial role in bioorthogonal reactions, particularly in click chemistry. The alkyne functional group allows for selective reactions with azide-containing compounds through the Huisgen cycloaddition reaction.

Case Study:

  • A novel linker incorporating biotin, alkyne, and amino groups was synthesized to enhance the identification of target proteins. This linker facilitated the binding of an azide probe via azide-alkyne cycloaddition, showcasing its utility in protein labeling and detection .

Improving Sensitivity in Detection Methods

The incorporation of acid-cleavable biotin-alkyne has been shown to enhance the sensitivity of detection methods for biotin-labeled peptides. This modification allows for improved signal detection in assays.

Research Insights:

  • A study hypothesized that using an acid-cleavable biotin-alkyne would increase sensitivity for direct detection in noncanonical amino acid labeling protocols. The findings confirmed that this approach significantly improved detection capabilities compared to traditional methods .

Applications in Histone Research

In histone variant studies, this compound has been utilized to tag histones for subsequent analysis. This application is critical in understanding chromatin dynamics and epigenetic regulation.

Research Application:

  • The use of biotin-alkyne in histone studies allows researchers to track histone variants and their interactions within chromatin structures, providing insights into their roles in gene regulation and chromatin organization .

Fluorescent Probes Development

This compound derivatives have also been employed in the development of fluorescent probes for various biological applications. These probes can be used for imaging and tracking biomolecules within cells.

Findings:

  • Fluorescent probes linked to this compound demonstrated effective binding to avidin, enhancing fluorescence emission intensity upon binding. This property is leveraged for sensitive detection and imaging applications in cellular studies .

Summary Table of Applications

Application AreaDescriptionKey Studies/Findings
Affinity PurificationIsolation of biotinylated molecules using streptavidin/avidinStrong binding affinity retained despite structural modifications
Bioorthogonal ChemistryClick chemistry applications with azide probesEnhanced protein identification through cycloaddition
Detection SensitivityImproved sensitivity for detecting biotin-labeled peptidesAcid-cleavable variants increase detection capabilities
Histone ResearchTagging histones for analysis in chromatin dynamicsInsights into epigenetic regulation through histone variant tracking
Fluorescent ProbesDevelopment of sensitive imaging probesIncreased fluorescence upon avidin binding enhances detection

類似化合物との比較

Key Properties :

  • Molecular Formula : C₁₃H₁₉N₃O₂S
  • Molecular Weight : 281.37 g/mol
  • Storage : Stable at -20°C for 24 months .

Biotin Alkyne vs. Biotin Azide

Parameter This compound Biotin Azide
Reactive Group Alkyne Azide
Click Chemistry Reacts with azide-functionalized molecules Reacts with alkyne-functionalized molecules
Size Smaller alkyne group reduces steric hindrance Azide group is compact but requires larger tags for detection
Applications Preferred for in situ labeling due to smaller size Used in sequential tagging workflows
Example Use Case Metabolic labeling of sialic acids in PC-3 cells Enrichment of azide-labeled glycoproteins

Key Findings :

  • This compound’s alkyne group enables "latent tagging," where a smaller tag is added initially, followed by biotin conjugation via CuAAC. This minimizes interference with the target molecule’s function compared to direct biotinylation .
  • Biotin azide is optimal for pre-labeled azide-containing biomolecules, such as those metabolically incorporated via Ac₄ManNAz .

This compound vs. Cleavable Biotin Probes

Parameter This compound Cleavable Biotin Probes (e.g., DADPS)
Linker Type Non-cleavable Cleavable (e.g., dialkoxydiphenylsilane)
Elution Conditions Harsh (e.g., boiling in SDS) Mild (e.g., 10% formic acid, 0.5 hours)
Mass Tag Post-Cleavage Retains full biotin mass Leaves a minimal residual tag (143 Da)
Applications Standard pull-down assays Proteomic studies requiring mild elution

Key Findings :

  • Cleavable probes like DADPS-biotin alkyne allow efficient release of labeled proteins for mass spectrometry, avoiding streptavidin interference .

This compound vs. Biotin Derivatives with Alternative Functional Groups

Compound Functional Group Key Advantage Limitation
This compound Alkyne Versatile click chemistry compatibility Requires Cu(I) catalyst for reaction
Biotin-Amine Primary amine Direct conjugation via reductive amination Limited to amine-reactive substrates
Biotin-Alkene Alkene Hydrophobic interactions enhance binding Reduced potency in bacterial ligases

Key Findings :

  • Biotin-alkene derivatives show selectivity for bacterial biotin ligases (e.g., SaBPL) but suffer from reduced potency with minor structural changes .
  • Biotin-amine is restricted to labeling via reductive amination, limiting its utility in live-cell systems .

生物活性

Biotin alkyne, also known as PEG4 carboxamide-propargyl biotin, is a versatile compound widely utilized in biochemical research, particularly for its ability to facilitate the selective labeling of biomolecules. This article explores the biological activity of this compound, focusing on its applications in protein labeling, drug discovery, and molecular biology.

Overview of this compound

This compound is an alkyne-activated biotinylation reagent that reacts with azide-containing molecules through a copper-catalyzed click reaction. This reaction forms a stable triazole linkage, allowing for the specific attachment of biotin to various biomolecules, including proteins and nucleic acids. The non-cleavable nature of this compound makes it particularly useful for subsequent detection and affinity purification using streptavidin or avidin-based systems .

The primary mechanism by which this compound exerts its biological activity involves the following steps:

  • Click Chemistry : The alkyne group of this compound reacts with azide groups on target biomolecules in a copper(I)-catalyzed reaction, leading to the formation of stable triazole linkages.
  • Detection and Purification : Once labeled, the biotinylated biomolecules can be isolated and detected using streptavidin-coated surfaces or beads due to the strong affinity between biotin and streptavidin .

Applications in Research

This compound has been employed in various research contexts:

  • Protein Labeling : It allows researchers to tag proteins for visualization or purification. For instance, studies have demonstrated successful labeling of proteins in live cells using this compound .
  • Drug Discovery : this compound has been utilized in the development of photoaffinity probes for identifying target proteins in drug discovery processes. These probes can selectively bind to proteins and facilitate their identification through mass spectrometry .
  • Nanotechnology : In nanofiber research, biotin-conjugated cellulose nanofibers were created to enable bio-orthogonal attachment of biomolecules, showcasing the versatility of this compound in advanced materials science .

Case Study 1: Protein Target Identification

A study utilized a novel linker containing biotin, alkyne, and amino groups to identify target proteins. The linker was shown to effectively bind to azide probes via Huisgen cycloaddition, allowing for successful visualization of cross-linked complexes using western blotting techniques. This method proved more effective than previous approaches that relied solely on photo-crosslinking .

Case Study 2: Antiviral Activity

Research on biotin-conjugated probes demonstrated their potential as antiviral agents against HIV-1. Probes were synthesized with both biotin and alkyne functionalities, exhibiting significant inhibitory activity against HIV infection (EC50 values ranging from 0.64 µM to 6.87 µM). These findings highlight the potential for this compound derivatives in therapeutic applications .

Data Table: Summary of Research Findings

StudyApplicationKey Findings
Protein LabelingEffective binding and visualization of target proteins using azide probes.
Antiviral ActivityBiotin-conjugated probes showed EC50 values indicating potent inhibition against HIV-1.
Nanofiber TechnologyBiotin-cellulose nanofibers enabled specific attachment of biomolecules for advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for biotin alkyne, and how do reaction conditions influence yield?

this compound is synthesized via a two-step process: (1) Alkylation of propargyl bromide with tert-BuOK in THF (41% yield), followed by (2) coupling with D-biotin using NMM, HOBt, and EDC·HCl in DMF (33% yield). Optimizing stoichiometry, solvent purity, and reaction time is critical for yield improvement. Lower yields in the biotin coupling step often arise from steric hindrance or incomplete activation of the carboxyl group .

Q. What is the standard protocol for conjugating this compound to azide-functionalized biomolecules?

this compound reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves:

  • Dissolving this compound in DMSO or DMF (10 mg/mL).
  • Adding 1–2 mol% Cu(I) catalyst (e.g., TBTA-Cu(I)).
  • Incubating with azide-tagged targets (e.g., proteins) at 25–37°C for 1–2 hours. Post-reaction, streptavidin-coated beads are used for affinity enrichment, followed by LC-MS/MS for crosslinked peptide identification .

Q. How does the PEG spacer in biotin-PEG-alkyne conjugates enhance experimental outcomes?

PEG spacers improve water solubility, reduce steric hindrance, and increase stability. For example, Biotin-PEG4-alkyne (MW 457.59) allows efficient biotinylation of hydrophobic targets while maintaining streptavidin binding affinity. Longer PEG chains (e.g., 10 kDa) are preferred for cell-surface labeling to minimize membrane disruption .

Advanced Research Questions

Q. How can researchers optimize this compound-based crosslinking efficiency in complex biological samples?

Key factors include:

  • Reaction pH : Neutral pH minimizes non-specific binding.
  • Catalyst concentration : Excess Cu(I) causes protein aggregation; use < 2 mol% TBTA-Cu(I).
  • Quenching : Add EDTA post-reaction to halt CuAAC and prevent oxidative damage. Analytical validation via ToF-SIMS (e.g., detecting sulfur-containing fragments) confirms successful conjugation .

Q. What strategies address low signal-to-noise ratios in streptavidin pulldown assays using this compound?

  • Cleavable linkers : Cyclic acetals (e.g., acetal-PEG-biotin alkyne) enable mild elution (pH 4–5) instead of harsh SDS/urea, preserving protein integrity .
  • Neutral loss tags : Incorporate tags (e.g., isotopically labeled linkers) to distinguish true crosslinks from background in MS/MS data .

Q. How do contradictory mass spectrometry results arise when using this compound, and how can they be resolved?

Discrepancies may stem from:

  • Ion suppression : Co-eluting peptides mask low-abundance targets. Use high-resolution LC gradients.
  • Fragmentation methods : Combine CID (for peptide backbone) and ETD (for post-translational modifications) to improve identification .
  • Replicate variability : Perform ≥3 biological replicates and apply Benjamini-Hochberg correction for false discovery rates .

Q. What experimental controls are essential for validating this compound-specific labeling in live-cell imaging?

  • Negative controls : Use alkyne-free probes (e.g., Ht-PreHNE) to rule out non-specific binding .
  • Competition assays : Pre-treat cells with free biotin to block streptavidin binding sites.
  • Click chemistry validation : Confirm triazole formation via Raman spectroscopy or azide-alkyne reactivity assays .

Q. How can researchers ensure reproducibility in this compound-based proteomic studies?

  • Adhere to NIH guidelines : Report detailed experimental conditions (e.g., reagent batches, incubation times) to enable replication .
  • Data transparency : Deposit raw MS files in repositories like PRIDE and include step-by-step protocols in supplementary materials .

Q. Methodological Considerations Table

ChallengeSolutionKey References
Low conjugation yieldOptimize stoichiometry and solvent purity
High background in pulldownsUse cleavable linkers (cyclic acetals)
MS data inconsistencyCombine CID and ETD fragmentation
Poor cellular permeabilitySelect shorter PEG spacers (e.g., PEG2)

特性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUHRONZVELPY-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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